molecular formula C12H12ClNO2 B12445800 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde

Cat. No.: B12445800
M. Wt: 237.68 g/mol
InChI Key: BAXODBGUAZGPGR-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidinone under specific conditions. One common method includes the reduction of the nitro group to an amine, followed by cyclization to form the piperidinone ring. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-5-(2-oxopiperidin-1-YL)benzoic acid.

    Reduction: 2-Chloro-5-(2-oxopiperidin-1-YL)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde.

    2-Chloro-5-(piperidin-1-yl)benzaldehyde: A structurally similar compound with a different functional group.

    2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde: Another analog with a pyrrolidinone ring instead of a piperidinone ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a chloro group and a piperidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-5-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H12ClNO2/c13-11-5-4-10(7-9(11)8-15)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2

InChI Key

BAXODBGUAZGPGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

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